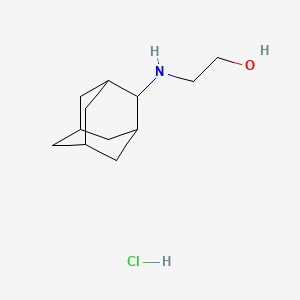
2-(2-Adamantylamino)ethanol hydrochloride
説明
2-(2-Adamantylamino)ethanol hydrochloride, also known as AEA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. AEA is a derivative of adamantane, a polycyclic hydrocarbon that has been used in the development of antiviral and antitumor drugs.
科学的研究の応用
2-(2-Adamantylamino)ethanol hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, immunology, and cancer research. 2-(2-Adamantylamino)ethanol hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-Adamantylamino)ethanol hydrochloride has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases. In cancer research, 2-(2-Adamantylamino)ethanol hydrochloride has been shown to have anti-tumor effects and may be a promising candidate for the development of new cancer therapies.
作用機序
The exact mechanism of action of 2-(2-Adamantylamino)ethanol hydrochloride is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 2-(2-Adamantylamino)ethanol hydrochloride has been shown to interact with the endocannabinoid system, which plays a role in the regulation of various physiological processes such as pain, mood, and appetite. 2-(2-Adamantylamino)ethanol hydrochloride has also been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(2-Adamantylamino)ethanol hydrochloride has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. 2-(2-Adamantylamino)ethanol hydrochloride has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. 2-(2-Adamantylamino)ethanol hydrochloride has also been shown to enhance the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(2-Adamantylamino)ethanol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. 2-(2-Adamantylamino)ethanol hydrochloride is also stable and can be stored for long periods of time. However, there are also limitations to the use of 2-(2-Adamantylamino)ethanol hydrochloride in lab experiments. 2-(2-Adamantylamino)ethanol hydrochloride has low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(2-Adamantylamino)ethanol hydrochloride can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-Adamantylamino)ethanol hydrochloride. One area of research is the development of new therapeutic applications for 2-(2-Adamantylamino)ethanol hydrochloride, particularly in the treatment of neurodegenerative diseases and cancer. Another area of research is the development of new synthetic methods for 2-(2-Adamantylamino)ethanol hydrochloride that may improve its solubility and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Adamantylamino)ethanol hydrochloride and its potential interactions with other signaling pathways in cells.
Conclusion:
In conclusion, 2-(2-Adamantylamino)ethanol hydrochloride is a chemical compound that has potential therapeutic applications in a variety of fields. 2-(2-Adamantylamino)ethanol hydrochloride can be synthesized through a relatively simple process and has been shown to have neuroprotective, immunomodulatory, and anti-tumor effects. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of 2-(2-Adamantylamino)ethanol hydrochloride as a therapeutic agent.
特性
IUPAC Name |
2-(2-adamantylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-14H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIIBUSNDLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200967 | |
| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylamino)ethanol hydrochloride | |
CAS RN |
52917-73-4 | |
| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052917734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-adamantylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



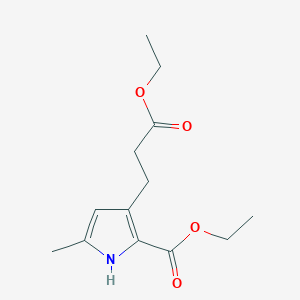

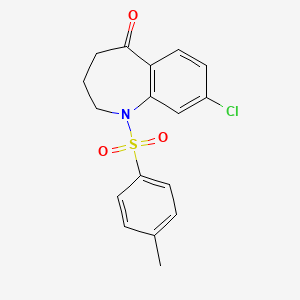


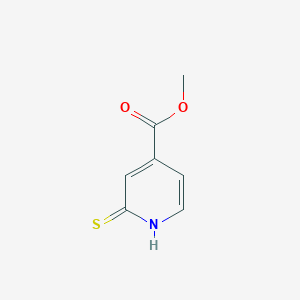



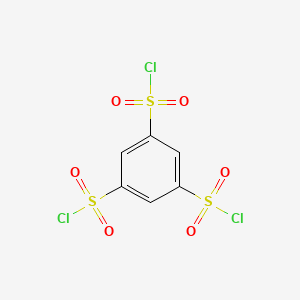
![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)
![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)
![Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1596098.png)
